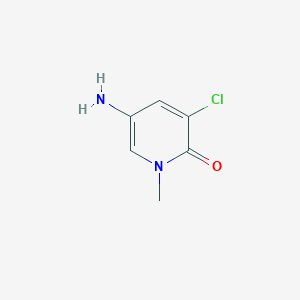

5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-3-chloro-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQNKMIKNMSDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-94-8 | |

| Record name | 5-amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one, a substituted pyridinone with potential applications in medicinal chemistry and drug development. This document is structured to deliver not just data, but a deeper understanding of the experimental methodologies and the scientific principles that govern the behavior of this molecule. In the absence of extensive published experimental data for this specific compound, this guide integrates known information with predicted properties and established analytical protocols for similar chemical entities. All methodologies are presented with a focus on self-validation and scientific rigor.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. It is crucial to distinguish it from its isomer, 3-Amino-5-chloro-1-methyl-1,2-dihydropyridin-2-one, as the positions of the amino and chloro substituents significantly influence the molecule's electronic properties and, consequently, its chemical behavior and biological activity.

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of this compound.

Physicochemical Properties: A Tabulated Summary

The following table summarizes the known and predicted physicochemical properties of this compound. Where experimental data is unavailable, this is noted, and predictions are based on established theoretical models and data from analogous compounds.

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C₆H₇ClN₂O | [2] |

| Molecular Weight | 158.58 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyridinones |

| Melting Point | Not experimentally determined. Predicted to be in the range of 150-250 °C. | Prediction based on related heterocyclic compounds. |

| Boiling Point | Not experimentally determined. Likely to decompose at higher temperatures. | General property of complex organic solids. |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | Based on general solubility rules for organic compounds.[3] |

| pKa | Not experimentally determined. Predicted to have a pKa for the protonated amino group in the acidic range. | Theoretical prediction based on studies of substituted aminopyridines.[4][5] |

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. The rationale behind each step is explained to ensure a thorough understanding of the process.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

-

Place a small amount of the crystalline solid onto a clean, dry watch glass.

-

Gently tap the open end of a capillary tube into the solid to collect a small amount of the sample.

-

Invert the capillary tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Set the initial heating rate to a rapid value (e.g., 10-15 °C/minute) to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

For an accurate measurement, set the heating rate to a much slower value (1-2 °C/minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.

-

Justification of Experimental Choices:

-

A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

A small, well-packed sample ensures uniform heat transfer throughout the solid.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery and formulation.

Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Justification of Experimental Choices:

-

The shake-flask method is the gold standard for determining equilibrium solubility.

-

Using an excess of the solid ensures that the solution is truly saturated.

-

A prolonged equilibration time is necessary to reach a thermodynamic equilibrium between the dissolved and undissolved states.

-

HPLC-UV is a sensitive and specific method for quantifying the concentration of organic molecules.

Caption: Workflow for Solubility Determination.

Spectroscopic Properties: Predicted Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinone ring, the methyl group attached to the nitrogen, and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the six unique carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift (typically >160 ppm). The chemical shifts of the ring carbons will be affected by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

-

C-H stretching: Just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the pyridinone carbonyl group.[6]

-

C=C and C=N stretching: In the 1400-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (158.58). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

UV-Visible Spectroscopy

Substituted pyridinones typically exhibit UV absorption maxima due to π → π* and n → π* electronic transitions of the conjugated system and the carbonyl group. The exact wavelength of maximum absorbance (λ_max) will depend on the solvent and the electronic effects of the substituents.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While a lack of extensive experimental data necessitates a predictive approach for some properties, the provided protocols offer a robust framework for their empirical determination. The information contained herein is intended to be a valuable resource for researchers and scientists working with this and related compounds, facilitating further investigation and application in drug discovery and development.

References

-

Casasnovas, R., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry, 124(2), 155-60. [Link][4]

-

Casasnovas, R., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. [Link][5]

-

Aribo Biotechnology. (n.d.). 1441769-24-9 Name: 2(1H)-Pyridinone, 3-amino-5-chloro-1-methyl-. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

Iraqi Journal of Science. (n.d.). Effect of atomic Charge on pka 's of Substituted pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Theoretical pKa calculations of substituted pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). Lnape 22:1/N-22:1. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

-

PubChem. (n.d.). (5-Chloro-6-((6-methylpyridin-3-yl)amino)pyridin-3-yl)-((2R)-2-ethylpiperidin-1-yl)methanone. Retrieved from [Link]

-

University of Calgary. (2021, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Thieme. (2021). Synthesis of Dihydroisoquinoline and Dihydropyridine Derivatives via Asymmetric Dearomative Three-Component Reaction. Synthesis, 53(15), 2635-2646. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link][3]

-

US EPA. (n.d.). Sulfuric acid, diethyl ester, compd. with N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis[octadecanamide] (1:1). Retrieved from [Link]

- Google Patents. (n.d.). EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.

-

PMC. (2021, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2(5H)-Furanone, 3-chloro-5-((dimethylamino)methyl)-4,5-dimethyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 29). Solubility Rules. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Butyric acid (4:0) (Compound). Retrieved from [Link]

-

YouTube. (2019, July 25). Solubility Rules: Explanation & Practice. Retrieved from [Link]

-

SpectraBase. (n.d.). (Z)-3-amino-2-methyl-acrolein - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Amino-5-chloro-1-methylpyridin-2(1H)-one: A Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amino-5-chloro-1-methylpyridin-2(1H)-one, a heterocyclic compound of significant interest in the field of medicinal chemistry. Due to the limited availability of in-depth technical data for this specific molecule, this document will also explore the broader class of substituted aminopyridinones to provide a robust understanding of its chemical context, synthetic strategies, and potential applications.

Core Compound Identification and Properties

IUPAC Name: 3-Amino-5-chloro-1-methylpyridin-2(1H)-one

CAS Number: 1441769-24-9

Synonyms: 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one is a less common synonym.

The core structure of this compound is a pyridinone ring, which is a prevalent scaffold in numerous biologically active molecules. The presence of an amino group, a chloro substituent, and a methyl group on the nitrogen atom provides multiple points for synthetic modification, making it a valuable building block for creating diverse chemical libraries for drug discovery.

Table 1: Physicochemical Properties of 3-Amino-5-chloro-1-methylpyridin-2(1H)-one

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | N/A |

| Molecular Weight | 158.59 g/mol | N/A |

| Appearance | Off-white to yellow or brown crystalline powder (predicted) | N/A |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | N/A |

Note: Experimental physical properties for this specific compound are not widely published. The information presented is based on data for structurally similar compounds and general chemical principles.

The Substituted Aminopyridinone Scaffold: A Privileged Structure in Drug Discovery

The pyridinone core is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to mimic a peptide bond and engage in hydrogen bonding interactions with biological targets, such as enzymes and receptors.[1][2] The diverse pharmacological activities exhibited by pyridinone derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the therapeutic potential of this heterocyclic system.[3]

Substituted aminopyridinones, in particular, serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals. The amino group provides a handle for further functionalization, allowing for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of the final compounds.

Synthetic Strategies for Substituted Aminopyridinones

One common approach involves the condensation of a β-ketoester with an amine and a source of the C2-N1-C6 fragment of the pyridinone ring. The specific substituents on the final product are determined by the choice of starting materials.

Below is a generalized workflow for a multi-component reaction to synthesize a substituted aminopyridinone.

Caption: Generalized workflow for the one-pot synthesis of substituted aminopyridinones.

The causality behind choosing a multi-component reaction lies in its efficiency. By combining multiple steps into a single operation, MCRs reduce reaction time, minimize waste, and simplify the purification process, which is crucial in both academic research and industrial drug development.

Potential Applications in Drug Development

Given the biological activities of the broader aminopyridinone class, 3-Amino-5-chloro-1-methylpyridin-2(1H)-one holds potential as a scaffold for the development of novel therapeutics in several areas:

-

Oncology: Many pyridinone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2] The substituents on the 3-amino-5-chloro-1-methylpyridin-2(1H)-one ring could be modified to optimize its anticancer properties.

-

Infectious Diseases: The aminopyridinone core has been incorporated into compounds with antibacterial and antiviral activities.[3] This scaffold could be a starting point for the design of new antimicrobial agents.

-

Inflammatory Diseases: Certain pyridinone-containing molecules have shown anti-inflammatory effects, suggesting their potential for treating chronic inflammatory conditions.[3]

The following diagram illustrates the potential drug discovery pathway for a novel compound based on the 3-Amino-5-chloro-1-methylpyridin-2(1H)-one scaffold.

Caption: Drug discovery workflow starting from the aminopyridinone scaffold.

Spectroscopic Characterization (Illustrative)

While specific spectroscopic data for 3-Amino-5-chloro-1-methylpyridin-2(1H)-one is not publicly available, the following table provides expected characteristic signals based on the analysis of similar aminopyridinone structures. This information is crucial for the structural verification of synthesized compounds.

Table 2: Predicted Spectroscopic Data for 3-Amino-5-chloro-1-methylpyridin-2(1H)-one

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the N-methyl protons (around 3.0-3.5 ppm)- Signals for the aromatic protons on the pyridinone ring (in the aromatic region)- Broad singlet for the amino protons (variable chemical shift) |

| ¹³C NMR | - Signal for the carbonyl carbon (around 160-170 ppm)- Signals for the aromatic carbons of the pyridinone ring- Signal for the N-methyl carbon (around 30-40 ppm) |

| Mass Spec (EI) | - Molecular ion peak (M⁺) corresponding to the molecular weight (158.59 g/mol ) |

| IR Spectroscopy | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹)- C=O stretching vibration for the pyridinone carbonyl (around 1650-1680 cm⁻¹)- C-Cl stretching vibration (in the fingerprint region) |

Note: These are predicted values and should be confirmed by experimental data.

Conclusion and Future Directions

3-Amino-5-chloro-1-methylpyridin-2(1H)-one represents a promising, yet underexplored, building block in the vast landscape of medicinal chemistry. Its substituted aminopyridinone core is a well-established "privileged scaffold" that has yielded numerous biologically active compounds. The lack of extensive research on this specific molecule presents a unique opportunity for researchers in drug discovery.

Future work should focus on developing and publishing a robust synthetic protocol for this compound. Subsequent studies should involve the creation of a diverse library of derivatives and their systematic evaluation in various biological assays to uncover their therapeutic potential. Such efforts will undoubtedly contribute to the growing importance of the aminopyridinone scaffold in the development of next-generation therapeutics.

References

-

Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

-

Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central, [Link]

-

Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed, [Link]

-

Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

Sources

A Technical Guide to the Biological Activity of Novel Dihydropyridinone Derivatives

Preamble: The Dihydropyridinone Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient lead generation. The dihydropyridinone (DHPM) moiety, a heterocyclic system, has firmly established itself as such a scaffold. First synthesized in the late 19th century by Pietro Biginelli, these compounds are readily accessible through the elegant one-pot multicomponent Biginelli reaction. This reaction's simplicity and tolerance for a wide variety of substituents have made the DHPM core a fertile ground for medicinal chemists.

This guide provides an in-depth exploration of the diverse biological activities exhibited by novel dihydropyridinone derivatives. We will move beyond a mere cataloging of effects to dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for their synthesis and evaluation. The narrative is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

The Chemical Foundation: Synthesis via the Biginelli Reaction

The versatility of the dihydropyridinone scaffold stems directly from its synthesis. The Biginelli reaction is a one-pot condensation of an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[1] This multicomponent approach is highly convergent, allowing for the rapid generation of molecular diversity at three key positions on the heterocyclic ring.

The choice of catalyst and reaction conditions can be optimized to improve yields and shorten reaction times, with modern approaches even employing green chemistry principles, such as using natural fruit juices as acidic catalysts.[2][3]

Caption: General workflow of the one-pot Biginelli reaction for DHPM synthesis.

Anticancer Activity: Disrupting Cellular Proliferation

A significant body of research has highlighted the potent anticancer activities of DHPM derivatives against a wide array of cancer cell lines.[4][5] The mechanisms are multifaceted, targeting key cellular machinery involved in proliferation and survival.

Mechanism of Action: Mitotic Arrest and Beyond

The most well-characterized anticancer mechanism for many DHPMs is the inhibition of mitotic kinesin Eg5 .[2] Eg5 is a motor protein crucial for forming the bipolar mitotic spindle during cell division. Inhibition of Eg5 by DHPMs, such as the well-known compound Monastrol, leads to the formation of monoastral spindles, triggering mitotic arrest and subsequent apoptosis.[3][4] This targeted action is particularly promising as it affects only dividing cells, potentially reducing the side effects associated with conventional chemotherapeutics.

Beyond Eg5, certain DHPM derivatives have been shown to inhibit other critical cancer-related pathways, including:

-

mTOR (mammalian target of rapamycin): A key regulator of cell growth, proliferation, and survival.[6]

-

VEGFR-2 (vascular endothelial growth factor receptor 2): A primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[6]

This polypharmacology, the ability to modulate multiple targets, can be a significant advantage in overcoming drug resistance. Cell cycle analysis of cancer cells treated with active DHPMs frequently shows an arrest at the G2/M phase, consistent with the disruption of mitosis.[6][7]

Caption: Key mechanisms of anticancer action for dihydropyridinone derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of DHPMs is highly dependent on the nature and position of substituents on the core structure.

-

Aryl Ring (R1): The substitution pattern on the C4-aryl ring is a critical determinant of activity. The presence of electron-withdrawing groups, such as a chloro-substituent at the 3- or 4-position, has been shown to significantly enhance cytotoxicity against cell lines like A549 lung adenocarcinoma.[2][4]

-

Side Chains: The addition of amine-containing side chains can also modulate anticancer activity and improve selectivity, with some novel derivatives showing high potency (IC50 values <10 µM) against cancer cells while exhibiting low toxicity towards normal peripheral blood mononuclear cells (PBMCs).[8]

In Vitro Efficacy Data

The following table summarizes the cytotoxic activity of representative DHPM derivatives against various cancer cell lines.

| Compound Class/Example | Cancer Cell Line | IC50 Value (µM) | Mechanism/Target | Reference |

| Novel DHPM with Amine Subgroups | A549 (Lung) | < 10 | Not fully elucidated | [8] |

| Monastrol Mimic with N-Heterocyclic Moiety (Compound 19) | NCI-H460 (Lung) | 0.64 (mTOR) | mTOR / VEGFR-2 | [6] |

| - | 1.97 (VEGFR-2) | [6] | ||

| Chloro-substituted DHPM | A549 (Lung) | Potent | Kinesin Eg5 | [2] |

| Trimethoxyphenyl-substituted DHPM (Compound 9) | HepG2 (Liver) | Significant | Induces Necrosis | [7] |

Antimicrobial Activity: A Broad-Spectrum Defense

DHPM derivatives have emerged as promising antimicrobial agents, demonstrating efficacy against a range of clinically significant pathogens, including multidrug-resistant (MDR) strains.[8][9]

Spectrum of Activity

-

Antibacterial: DHPMs exhibit activity against both Gram-positive bacteria, such as Staphylococcus aureus and Methicillin-Resistant S. aureus (MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[8][10]

-

Antifungal: Activity has also been reported against fungal pathogens, including Candida albicans.[8][11]

In Vitro Efficacy Data

The antimicrobial potential is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Pathogen | Compound Type/Example | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Various Synthetic DHPMs | 0.16 - 80 | [10] |

| Escherichia coli | Various Synthetic DHPMs | 23.2 - 80 | [10] |

| Mycobacterium smegmatis | 4-Nitrophenyl-1,4-DHP | 9 - 50 | [12] |

| Candida albicans | DHPM derivatives | Moderate | [8] |

Cardiovascular Effects: Modulating Calcium Channels

Structurally, dihydropyridinones are aza-analogs of dihydropyridines (DHPs), a class of drugs famous for their role as L-type calcium channel blockers (CCBs) in the treatment of hypertension.[13][14] It is, therefore, not surprising that DHPMs often exhibit similar cardiovascular activities.[15][16]

Mechanism of Action: Vasodilation

L-type calcium channels are prevalent in the smooth muscle cells of blood vessel walls. The influx of calcium through these channels is a critical trigger for muscle contraction, which leads to vasoconstriction and an increase in blood pressure.[16] By blocking these channels, DHPM derivatives inhibit calcium influx, causing the vascular smooth muscle to relax.[16] This vasodilation leads to a decrease in systemic vascular resistance and, consequently, a lowering of blood pressure.[13] This mechanism makes them promising candidates for the development of new antihypertensive agents.[14][17]

Experimental Protocols: A Practical Guide

Scientific integrity requires that protocols be robust and reproducible. The following methods represent standard, validated approaches for the synthesis and biological evaluation of DHPM derivatives.

Protocol: One-Pot Synthesis of a DHPM Derivative

This protocol describes a general procedure for the Biginelli reaction.

-

Reagent Preparation: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

-

Solvent and Catalyst Addition: Add ethanol (30 mL) as the solvent. To this mixture, add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallization: Recrystallize the solid product from a suitable solvent (e.g., hot ethanol) to obtain the pure dihydropyridinone derivative.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: MTT Assay for Cytotoxicity Evaluation

This protocol is used to determine the concentration of a DHPM derivative that inhibits cell growth by 50% (IC50).

Caption: Step-by-step workflow for the MTT cell viability assay.

-

Cell Seeding: Seed human cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the DHPM test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

Dihydropyridinone derivatives represent a remarkably versatile and pharmacologically active class of compounds. Their straightforward synthesis, coupled with their potent and diverse biological activities, positions them as exceptional scaffolds for future drug development. The research highlights their potential as anticancer agents that can overcome the limitations of current therapies, as broad-spectrum antimicrobials in an era of growing resistance, and as novel cardiovascular drugs.

Future work should focus on leveraging combinatorial chemistry and high-throughput screening to explore the vast chemical space around the DHPM core. A deeper understanding of their polypharmacology and off-target effects will be crucial for clinical translation. The continued investigation into structure-activity relationships will undoubtedly lead to the design of next-generation dihydropyridinones with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for new therapeutic breakthroughs.

References

-

ChemRxiv. (n.d.). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. Retrieved from [Link]

-

PubMed. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. Retrieved from [Link]

-

PubMed. (2024). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Retrieved from [Link]

-

ResearchGate. (n.d.). antimicrobial activity of dihydropyridine derivatives against selected.... Retrieved from [Link]

-

Wikipedia. (n.d.). Dihydropyridine calcium channel blockers. Retrieved from [Link]

-

PubMed. (2017). Synthesis of new N3-substituted dihydropyrimidine derivatives as L-/T- type calcium channel blockers. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Facile synthesis and anticancer activity of novel dihydropyrimidinone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Retrieved from [Link]

-

Frontiers. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. Retrieved from [Link]

-

PubMed. (n.d.). Antioxidant activity of different dihydropyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activities and Synthetic Approaches of Dihydropyrimidinones and Thiones - An Updated Review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Retrieved from [Link]

-

MDPI. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. Retrieved from [Link]

-

R Discovery. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]

- 11. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis of new N3-substituted dihydropyrimidine derivatives as L-/T- type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Characterization of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one

A Hypothetical Framework for a Novel Scaffold Molecule

Disclaimer: This document presents a scientifically rigorous, albeit hypothetical, pathway for the synthesis and characterization of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one (CAS 1394040-94-8). As of the date of publication, no primary research literature detailing the discovery or synthesis of this specific compound has been identified. The methodologies, protocols, and data herein are proposed based on established principles of organic chemistry and literature precedents for analogous molecular scaffolds. This guide is intended for research and development professionals and serves as an expert-driven roadmap for its potential de novo synthesis and validation.

| Executive Summary

Substituted dihydropyridin-2-one heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. This guide details the proposed discovery and characterization of a novel member of this class, this compound. While this compound is available commercially as a research chemical, its primary synthesis and characterization have not been publicly documented.[1] To bridge this gap, we present a complete, logically-derived workflow for its synthesis, purification, and structural elucidation.

This whitepaper provides:

-

A plausible, multi-step synthetic route starting from commercially available 5-amino-pyridin-2(1H)-one.

-

Detailed, step-by-step experimental protocols with expert rationale for reagent and condition selection.

-

A comprehensive characterization workflow employing modern analytical techniques.

-

Predicted analytical data (NMR, MS) to guide structural confirmation.

-

An exploration of the compound's potential as a versatile building block in drug discovery programs.

| Introduction: The Pyridin-2-one Core in Drug Discovery

The pyridin-2(1H)-one motif and its derivatives are of significant interest to the pharmaceutical industry due to their ability to mimic peptide bonds and participate in a wide range of biological interactions. Their structural rigidity and capacity for diverse functionalization make them ideal starting points for the development of novel therapeutics. The introduction of specific substituents—such as halogens and amino groups—can profoundly influence the molecule's steric and electronic properties, enabling fine-tuning of its binding affinity, selectivity, and pharmacokinetic profile.

The target molecule, this compound, combines several key features:

-

A Chlorine Atom (C3): Acts as a potential site for further functionalization via cross-coupling reactions and introduces a key hydrophobic and electronic element.

-

An Amino Group (C5): Provides a site for hydrogen bonding and can be derivatized to explore structure-activity relationships (SAR).

-

An N-Methyl Group: Blocks tautomerization and provides a fixed structural conformation, which can be crucial for specific receptor binding.

This unique combination makes it a valuable scaffold for building chemical libraries aimed at a variety of biological targets.

| Proposed Synthetic Pathway and Rationale

The absence of a published synthesis necessitates a logical, retrosynthetic approach. A plausible and robust pathway is proposed, starting from the commercially available 5-amino-pyridin-2(1H)-one. The sequence involves three key transformations: selective chlorination, nitration followed by reduction, and finally, N-methylation. This sequence is designed to manage regioselectivity and functional group compatibility.

Caption: Proposed two-step synthetic workflow.

| Step 1: Regioselective Chlorination

Objective: To install a chlorine atom at the C3 position of the pyridinone ring.

Causality and Rationale: The pyridin-2-one ring is electron-rich and susceptible to electrophilic aromatic substitution. The hydroxyl group (in the pyridinol tautomer) and the amino group are both ortho-, para-directing. The C3 and C5 positions are activated. To achieve selective chlorination at C3, a mild and controllable chlorinating agent is required. N-Chlorosuccinimide (NCS) is an ideal choice as it provides an electrophilic chlorine source under conditions that minimize over-chlorination or side reactions. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to ensure solubility of the starting material.

Protocol: Synthesis of 5-Amino-3-chloro-pyridin-2(1H)-one (Intermediate 1)

-

To a stirred solution of 5-amino-pyridin-2(1H)-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual DMF and succinimide.

-

Dry the solid under vacuum to yield the crude product, which can be used in the next step without further purification or purified by recrystallization from an ethanol/water mixture.

| Step 2: N-Methylation

Objective: To selectively methylate the nitrogen atom of the pyridinone ring.

Causality and Rationale: N-alkylation of pyridinones is a standard transformation typically achieved via a Williamson ether synthesis-like mechanism where the pyridinone nitrogen acts as a nucleophile.[2] A strong base is required to deprotonate the ring nitrogen, forming the more nucleophilic pyridinoxide anion. Sodium hydride (NaH) is an effective, non-nucleophilic base for this purpose. Methyl iodide (MeI) or dimethyl sulfate are common electrophilic methyl sources. The use of a polar aprotic solvent like THF or DMF is crucial for the solubility of the anionic intermediate. Performing the deprotonation at 0 °C before adding the electrophile allows for controlled reaction and minimizes potential O-methylation side reactions.

Protocol: Synthesis of this compound (Target Molecule)

-

Suspend 5-Amino-3-chloro-pyridin-2(1H)-one (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M) in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. (Caution: Hydrogen gas evolution).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases and the solution becomes homogeneous.

-

Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the final product.

| Characterization and Validation Workflow

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: A standard workflow for compound validation.

| Predicted Physicochemical and Spectroscopic Data

The following data is predicted based on the chemical structure and serves as a benchmark for experimental validation.

| Property | Predicted Value / Characteristics |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| Appearance | Off-white to light brown solid |

| Purity (Post-HPLC) | >95% |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.5 (d, 1H, H-6), ~6.9 (d, 1H, H-4), ~5.5 (s, 2H, -NH₂), ~3.4 (s, 3H, N-CH₃) ppm. J-coupling expected between H-4 and H-6. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 (C=O), ~145 (C-5), ~130 (C-6), ~115 (C-4), ~105 (C-3), ~35 (N-CH₃) ppm. |

| High-Resolution MS (ESI+) | m/z [M+H]⁺ calculated for C₆H₈ClN₂O⁺: 159.0325; Found: [Value should be within 5 ppm]. The isotopic pattern for one chlorine atom (3:1 ratio for M:M+2) should be observed. |

| FTIR (KBr Pellet) | ~3400-3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, amide), ~1600 cm⁻¹ (C=C stretch), ~800 cm⁻¹ (C-Cl stretch). |

| Potential Applications and Future Directions

As a "versatile small molecule scaffold,"[1] this compound is primed for use in lead generation and optimization campaigns.

-

Library Synthesis: The primary amine at C5 is an excellent handle for diversification via amide coupling, reductive amination, or sulfonylation. The chlorine atom at C3 can be functionalized further using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, though the latter may require specific ligands due to the electron-rich nature of the ring.[3][4][5]

-

Fragment-Based Drug Discovery (FBDD): The low molecular weight and presence of key functional groups make this compound an attractive fragment for screening against various protein targets, particularly kinases, where the pyridinone core can act as a hinge-binding motif.

-

Bioisosteric Replacement: This scaffold can be used as a bioisostere for other heterocyclic systems in known active compounds to explore new intellectual property space and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Future work should focus on the experimental execution of the proposed synthesis, full analytical characterization to confirm these predictions, and the exploration of its reactivity in library synthesis protocols.

| References

-

Chao, M., Schempp, E., & Rosenstein, R. D. (1975). 2-Aminopyridine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(12), 2922-2924.

-

Lahm, G. P., Selby, T. P., Freudenberger, J. H., et al. (2005). Insecticidal anthranilic diamides: a new class of potent ryanodine receptor activators. Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

-

Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry, 2013(24), 5348-5353.

-

D'Souza, J., Caldwell, J., & Smith, R. L. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 10(2), 151-157.

-

García-López, J. A., et al. (2014). An efficient straightforward synthetic route to N-methylpyridinium salts containing a tertiary amine function. ARKIVOC, 2014(iii), 154-169.

-

Shimizu, S., Watanabe, N., Kataoka, T., et al. (2007). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.

-

Rice, H. L., & Londergan, T. E. (1955). An Improved Synthesis for 3-Chloropyridine. Journal of the American Chemical Society, 77(17), 4678-4678.

-

Kormos, C. M., & Leadbeater, N. E. (2009). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2009(03), 483-485.

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link] (Accessed January 19, 2026).

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link] (Accessed January 19, 2026).

Sources

Spectroscopic Analysis of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one: A Search for Experimental Data

An extensive search for experimental spectroscopic data (NMR, IR, MS) for the compound 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one has revealed a significant gap in publicly available scientific literature. Despite the compound being listed by chemical suppliers with CAS numbers 1441769-24-9 and 1394040-94-8, detailed characterization data, including experimental protocols and spectral analyses, could not be located in accessible databases and scientific journals.

This guide outlines the performed search strategy and discusses the general principles and expected spectral features of the target molecule based on its structure. This information can serve as a preliminary guide for researchers who may synthesize this compound and require a theoretical framework for its characterization.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental tools in chemical sciences for the elucidation of molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei, Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies, and Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound. The combination of these techniques provides a comprehensive picture of a molecule's architecture.

Search Methodology for Spectroscopic Data

A multi-pronged search strategy was employed to locate the requested spectroscopic data. This included:

-

Direct searches for the compound name and its synonyms.

-

CAS number-based searches (1441769-24-9 and 1394040-94-8) in major chemical databases and search engines.

-

Searches for synthetic procedures that would likely include characterization data.

-

Broad searches for spectroscopic data of closely related structural analogs.

Despite these efforts, no publications or database entries containing the specific NMR, IR, and MS spectra for this compound were found.

Predicted Spectroscopic Data and Interpretation

In the absence of experimental data, theoretical predictions can offer valuable insights into the expected spectral characteristics of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in the molecule.

-

Aromatic Protons: Two signals are expected for the protons on the dihydropyridinone ring. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups.

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.

-

Amino Protons: A broad signal for the two protons of the amino group. The chemical shift of this signal can be highly variable and may be affected by the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal at a downfield chemical shift, characteristic of a carbonyl group in an amide-like environment.

-

Ring Carbons: Four distinct signals for the carbons of the dihydropyridinone ring. The chemical shifts will be influenced by the attached substituents.

-

N-Methyl Carbon: A signal for the carbon of the N-methyl group.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups:

-

N-H Stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

-

C=O Stretching: A strong absorption band in the region of 1650-1700 cm⁻¹ due to the carbonyl group of the pyridinone ring.

-

C=C Stretching: Bands in the 1500-1600 cm⁻¹ region corresponding to the double bonds within the ring.

-

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₇ClN₂O), which is approximately 158.59 g/mol . The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: Fragmentation may involve the loss of the chloro group, the methyl group, or other small fragments, providing further structural information.

Experimental Protocols: General Considerations

While specific protocols for this compound are unavailable, general procedures for acquiring spectroscopic data are well-established.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate, or as a solution in a suitable solvent.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion and Future Directions

The lack of publicly available experimental spectroscopic data for this compound highlights a gap in the scientific record for this particular compound. Researchers working with this molecule will likely need to perform their own spectroscopic characterization. The predicted spectral features and general experimental protocols outlined in this guide can serve as a valuable starting point for these analyses.

For future work, it is recommended that researchers who synthesize and characterize this compound publish their findings, including detailed experimental procedures and spectral data, to enrich the collective knowledge base of the scientific community.

References

As no specific literature containing the requested spectroscopic data was found, a list of general references for the spectroscopic techniques is provided for further reading.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive exploration of the potential therapeutic targets of the novel chemical entity, 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one. Acknowledging the nascent stage of research on this specific molecule, this guide establishes a strategic framework for its investigation. By leveraging established knowledge of the broader pyridinone and dihydropyridinone classes of compounds, we will delineate a rational, multi-pronged approach to identify and validate its mechanism of action and therapeutic potential.

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] The unique electronic and structural features of the pyridinone ring allow for diverse interactions with biological macromolecules, making it a fertile ground for drug discovery. This guide will, therefore, extrapolate from the known pharmacology of analogous compounds to build a compelling case for the investigation of this compound against several key therapeutic target classes.

Hypothesized Therapeutic Target Classes and Validation Workflows

Given the chemical structure of this compound, and the extensive literature on related pyridinone derivatives, we can hypothesize several promising avenues for investigation. The following sections will detail these potential target classes and provide robust, step-by-step experimental workflows for their validation.

Protein Kinases: A Primary Avenue of Investigation

The pyridinone scaffold is a well-established pharmacophore for kinase inhibition.[1][2] Numerous pyridinone derivatives have been shown to be potent inhibitors of a variety of kinases, playing crucial roles in oncology and inflammatory diseases. The planarity of the pyridinone ring and its hydrogen bonding capabilities allow it to effectively mimic the adenine region of ATP, leading to competitive inhibition at the ATP-binding site of kinases.

Rationale for Investigation:

Substituted pyridinone derivatives have demonstrated inhibitory activity against a range of kinases, including:

-

PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[3]

-

MEK1 (MAPK/ERK Kinase 1): A key component of the RAS/RAF/MEK/ERK signaling pathway, frequently dysregulated in cancer.[4]

-

c-Src Kinase: A non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.[5]

-

Protein Tyrosine Kinases (PTKs): A broad family of enzymes often overactive in various cancers.[1]

Experimental Workflow for Kinase Target Validation:

A tiered approach is recommended to efficiently identify and validate potential kinase targets.

Caption: A tiered workflow for the identification and validation of protein kinase targets.

Detailed Protocols:

Protocol 1: IC50 Determination using ADP-Glo™ Kinase Assay

-

Prepare Reagents: Reconstitute kinase, substrate, and ATP in kinase buffer. Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of kinase, and 5 µL of a mixture of substrate and ATP. Incubate at room temperature for 1 hour.

-

ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

-

Luminescence Reading: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Viral Enzymes: A Potential Antiviral Application

The structural similarity of the pyridinone core to pyrimidine nucleobases suggests a potential for interaction with viral enzymes that process nucleic acids.

Rationale for Investigation:

Pyridinone and dihydropyridinone derivatives have been explored as antiviral agents, with some showing activity against:

-

HIV Reverse Transcriptase: Pyridinone analogues have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

-

Influenza Virus Polymerase: The viral polymerase complex is a validated target for antiviral drugs.[6]

-

Other Viral Polymerases and Proteases: The general scaffold has the potential for broader antiviral activity.[7][8][9]

Experimental Workflow for Antiviral Target Validation:

Caption: A workflow for evaluating antiviral activity and identifying the mechanism of action.

Detailed Protocols:

Protocol 2: Plaque Reduction Assay

-

Cell Seeding: Seed susceptible host cells in 6-well plates and grow to confluency.

-

Virus Infection: Remove the growth medium and infect the cells with a known titer of the virus for 1 hour.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.

-

Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value.

Modulators of Cardiovascular Targets

Dihydropyridine derivatives are famously known as L-type calcium channel blockers used in the treatment of hypertension. While this compound is structurally distinct from classical dihydropyridines, the pyridinone core is present in compounds with cardiovascular activity.

Rationale for Investigation:

-

PCSK9 Inhibition: 4-amino-2-pyridone derivatives have been identified as inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of LDL cholesterol levels.[10]

-

Adenosine Receptors: Pyridinone derivatives have been developed as potent and selective antagonists of the adenosine A2A receptor, a target in cardiovascular and immuno-oncology research.[11][12]

-

General Cardiovascular Screening: The broad pharmacological space of pyridinones warrants a general screening against cardiovascular targets.[13]

Experimental Workflow for Cardiovascular Target Validation:

Caption: A workflow for the identification of cardiovascular targets.

Detailed Protocols:

Protocol 3: PCSK9 Secretion Assay

-

Cell Culture: Culture HepG2 cells in a 96-well plate until they reach 80-90% confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the amount of secreted PCSK9 in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Determine the effect of the compound on PCSK9 secretion and calculate the IC50 value.

Summary of Potential Therapeutic Targets and Activities of Related Compounds

| Target Class | Specific Examples | Reported Activity of Analogous Compounds | Potential Therapeutic Area | References |

| Protein Kinases | PIM-1, MEK1, c-Src, PTKs | Potent inhibition with IC50 values in the nanomolar to low micromolar range. | Oncology, Inflammatory Diseases | [1][3][4][5] |

| Viral Enzymes | HIV Reverse Transcriptase, Influenza Polymerase | Inhibition of viral replication with EC50 values in the low micromolar range. | Infectious Diseases | [6][7][8][9] |

| Cardiovascular Targets | PCSK9, Adenosine A2A Receptor | Inhibition of PCSK9 secretion; Antagonism of A2A receptor with nanomolar potency. | Hypercholesterolemia, Cardiovascular Disease, Immuno-oncology | [10][11][12][13] |

| Other Cancer Targets | Kinesin Eg5 | Inhibition of cancer cell proliferation. | Oncology | [14] |

| Immunomodulation | Formyl Peptide Receptors (FPRs) | Agonism of FPRs. | Inflammatory Diseases (e.g., Rheumatoid Arthritis) | [15] |

Conclusion

While direct experimental data on this compound is currently unavailable, a wealth of information on the broader pyridinone and dihydropyridinone classes provides a strong foundation for a hypothesis-driven approach to target identification and validation. The proposed workflows in this guide offer a systematic and efficient path to elucidate the mechanism of action of this novel compound. The most promising initial avenues of investigation appear to be in the areas of oncology, virology, and cardiovascular diseases, with a particular emphasis on kinase inhibition. Rigorous execution of the outlined experimental plans will be crucial in unlocking the therapeutic potential of this compound and paving the way for its future development.

References

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors: From phenotypic hit discovery to in vivo tolerability [research.unipd.it]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one Interactions with Protein Kinases: A Technical Guide

Introduction: Bridging Computational Chemistry and Drug Discovery

The journey of a drug from concept to clinic is a long and arduous one, fraught with high attrition rates and staggering costs.[1] In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rational, cost-effective, and accelerated approach to identifying and optimizing potential therapeutic agents.[1][2][3][4] By harnessing the power of computational chemistry, we can predict and analyze the interactions between a small molecule and its biological target at an atomic level, thereby guiding medicinal chemistry efforts and prioritizing candidates for synthesis and experimental testing.[4][5]

This guide provides an in-depth technical framework for the in silico modeling of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one , a small molecule with a dihydropyridinone scaffold. While the specific biological targets of this compound are not extensively characterized in publicly available literature, the dihydropyridine and dihydropyridinone cores are present in a variety of biologically active molecules, with some derivatives showing potential as anticancer agents.[6][7] Given the critical role of protein kinases in oncology, this guide will focus on a plausible and well-established class of targets: the Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases, making JAKs attractive targets for therapeutic intervention.[8]

We will explore the complete workflow, from target selection and preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. The methodologies described herein are grounded in established scientific principles and leverage widely used, robust software packages. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling concepts.

The Strategic Framework: A Multi-Pillar Approach to In Silico Investigation

Our computational strategy is built on a logical progression of techniques, each providing a deeper level of insight into the potential interaction between this compound and a representative protein kinase, such as JAK2.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijournals.in [ijournals.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 5-Amino-1-(3-chloro-2-methylprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one [smolecule.com]

- 7. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-chloro-1-methyl-1,2-dihydropyridin-2-one is a substituted pyridinone derivative. The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] These structures are known for their favorable physicochemical properties, including metabolic stability and water solubility, which are critical for drug development.[1][2] The specific functional groups of this compound—an amino group, a chloro substituent, a methyl group on the nitrogen, and the pyridinone core—all contribute to its overall solubility and stability profile. Understanding these characteristics is fundamental to its application in drug discovery and development, influencing everything from formulation to bioavailability.[3][4]

This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the aqueous solubility and chemical stability of this compound.

I. Physicochemical Profile and Predicted Characteristics

The molecular structure of this compound offers insights into its likely solubility and stability.

-

Pyridinone Core: The pyridinone ring itself is polar and can act as both a hydrogen bond donor and acceptor, which generally confers a degree of aqueous solubility.[1][2]

-

Amino Group (-NH₂): The primary amino group is basic and can be protonated at acidic pH. This functional group significantly contributes to water solubility, especially in acidic environments, due to the formation of soluble salts.[5][6]

-

Chloro Group (-Cl): The chloro substituent is electron-withdrawing and increases the lipophilicity of the molecule, which may slightly decrease aqueous solubility.[7]

-

N-Methyl Group (-CH₃): The methyl group on the ring nitrogen is a small lipophilic group that can slightly reduce water solubility compared to an unsubstituted N-H.

Based on these functional groups, this compound is predicted to be a weakly basic compound with moderate aqueous solubility that is pH-dependent.

II. Determination of Aqueous Solubility

The solubility of a compound is a critical parameter that affects its absorption and distribution.[4] The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[8] For higher throughput screening, kinetic solubility measurements are often employed in early drug discovery.[9]

Thermodynamic Solubility: The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a specific solvent, representing the true solubility under those conditions.[8]

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a clear glass vial. A visual excess of solid should be present throughout the experiment.

-

Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium, typically 24-48 hours.[9]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

Data Presentation: Predicted Solubility Profile

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Buffers (pH-dependent) | ||

| pH 2.0 (Acidic) | Higher | The amino group will be protonated, forming a more soluble salt. |

| pH 7.4 (Physiological) | Moderate | A balance between the neutral and protonated forms will exist. |

| pH 9.0 (Basic) | Lower | The compound will be predominantly in its less soluble free base form. |

| Organic Solvents | ||

| Polar Protic (e.g., Ethanol, Methanol) | Soluble | Capable of hydrogen bonding with the pyridinone and amino groups. |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble | Strong dipole-dipole interactions can solvate the molecule effectively. |

| Nonpolar (e.g., Hexane, Toluene) | Insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |

Visualized Workflow: Thermodynamic Solubility

Caption: Workflow for thermodynamic solubility determination.

III. Chemical Stability Assessment